Molecular Weight and Hydrogen‑Bond Capacity Differentiation vs the Unsubstituted Core
Substitution at N3 with pyridin‑3‑ylmethyl increases molecular weight and hydrogen‑bond acceptor count relative to the 5‑methyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine core, altering both drug‑likeness parameters and protein‑binding potential. The target compound possesses five nitrogen atoms, four of which are potential hydrogen‑bond acceptors, vs two acceptor nitrogens in the core scaffold. This increase in H‑bond acceptor count is a recognized driver of kinase hinge‑region binding affinity . Direct experimental binding or ADME data for this specific compound are unavailable in the public domain; the values below are derived from the validated SMILES structure and standard cheminformatics calculations .
| Evidence Dimension | Molecular weight and number of hydrogen‑bond acceptor atoms |
|---|---|
| Target Compound Data | MW 239.28 g mol⁻¹; 4 hydrogen‑bond acceptor N atoms (pyridine, imidazo N1, imidazo N3, 2‑amine) |
| Comparator Or Baseline | 5‑Methyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine (CAS 924861‑87‑0): MW 148.17 g mol⁻¹; 2 hydrogen‑bond acceptor N atoms |
| Quantified Difference | MW increase of 91.11 g mol⁻¹ (+61 %); 2 additional H‑bond acceptor sites |
| Conditions | SMILES‑based calculation; no experimental measurement available |
Why This Matters
A procurement decision based solely on the core scaffold ignores the substantial alteration in physicochemical profile introduced by the N3‑pyridin‑3‑ylmethyl group, which may be essential for specific kinase binding interactions.
- [1] Jarmoni, K., Misbahi, K. and Ferrières, V. Imidazo[4,5‑b]pyridines: from kinase inhibitors to more diversified biological properties. Curr. Med. Chem. 2024, 31, 515–535. View Source
